molecular formula C23H29N3O4S2 B2613586 (Z)-ethyl 4-(6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoyl)piperazine-1-carboxylate CAS No. 681818-06-4

(Z)-ethyl 4-(6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoyl)piperazine-1-carboxylate

Cat. No. B2613586
CAS RN: 681818-06-4
M. Wt: 475.62
InChI Key: HOWSEYRQXHPSER-ZPHPHTNESA-N
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Description

(Z)-ethyl 4-(6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C23H29N3O4S2 and its molecular weight is 475.62. The purity is usually 95%.
BenchChem offers high-quality (Z)-ethyl 4-(6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-ethyl 4-(6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Activities and Antimicrobial Applications

  • Antimicrobial and Biological Activities : Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing thiazolidine and other moieties have been synthesized and show significant antimicrobial activity against various microorganisms. Some of these compounds also exhibit antiurease and antilipase activities (Başoğlu et al., 2013).
  • Anticancer and Antiangiogenic Effects : Novel thioxothiazolidin-4-one derivatives, similar in structure to the compound , have demonstrated potential as anticancer agents. They have shown effectiveness in inhibiting tumor growth and tumor-induced angiogenesis in mouse models, suggesting potential therapeutic applications in cancer treatment (Chandrappa et al., 2010).

Synthesis and Chemical Properties

  • Synthesis Methods : Various methods for synthesizing compounds related to (Z)-ethyl 4-(6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoyl)piperazine-1-carboxylate have been explored. These methods include microwave-assisted synthesis and reactions with secondary amines, showcasing the versatility and adaptability of these compounds in chemical synthesis (Vasileva et al., 2018).

Pharmacological Potential

  • Antibacterial Drug Design : Piperazine-based benzothiazolyl-4-thiazolidinones, related to the compound , have been synthesized and shown to possess significant antibacterial effects. This suggests a potential role in the development of new antibacterial agents (Patel & Park, 2015).
  • Antitubercular Activity : Derivatives of piperazine and benzothiazole have been synthesized and evaluated for their effectiveness against Mycobacterium tuberculosis. These findings indicate the potential use of similar compounds in treating tuberculosis (Reddy et al., 2014).

Mechanism of Action

properties

IUPAC Name

ethyl 4-[6-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S2/c1-2-30-22(29)25-15-13-24(14-16-25)20(27)11-7-4-8-12-26-21(28)19(32-23(26)31)17-18-9-5-3-6-10-18/h3,5-6,9-10,17H,2,4,7-8,11-16H2,1H3/b19-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOWSEYRQXHPSER-ZPHPHTNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CCCCCN2C(=O)C(=CC3=CC=CC=C3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCN(CC1)C(=O)CCCCCN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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